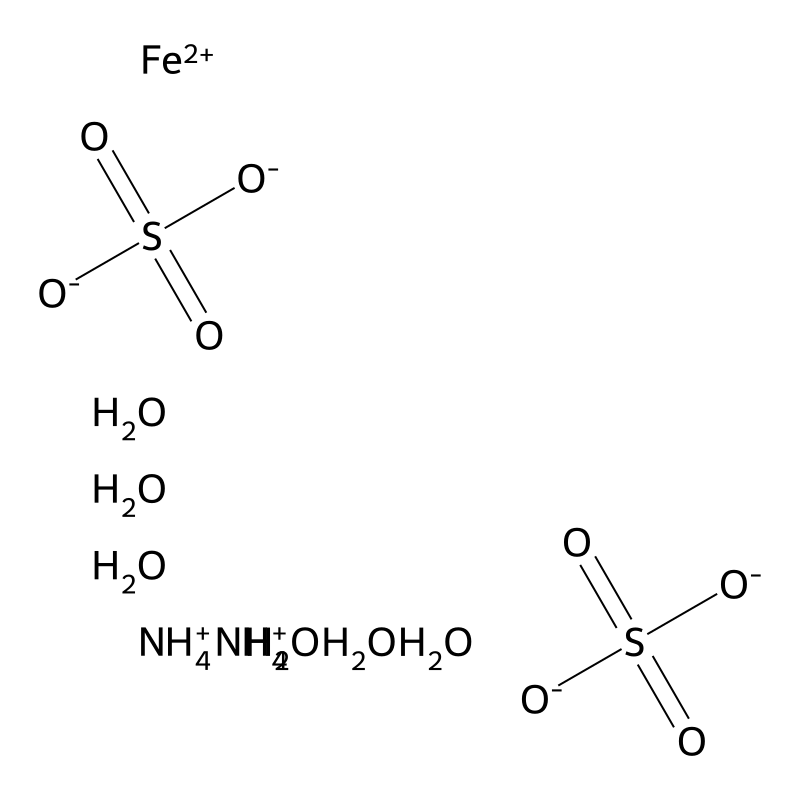Ferrous ammonium sulfate hexahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry
- Primary Standard: Due to its high purity and stability, ferrous ammonium sulfate hexahydrate is commonly used as a primary standard in volumetric analysis, particularly in permanganometry titrations []. Its precise iron content allows for accurate determination of the concentration of oxidizing agents like potassium permanganate [].
Material Science
- Nanoparticle Synthesis: Ferrous ammonium sulfate hexahydrate serves as a precursor for the synthesis of various iron-based nanomaterials, including iron oxide nanoparticles and iron sulfide nanoparticles [, ]. These nanoparticles find applications in diverse areas like catalysis, drug delivery, and magnetic storage [, ].
Environmental Science
- Iron Source in Bioremediation: Studies have explored the potential of ferrous ammonium sulfate hexahydrate as an iron source for bioremediation processes, particularly for the removal of contaminants like nitrate from water []. Iron plays a crucial role in promoting the growth of denitrifying bacteria, which can convert nitrate into harmless nitrogen gas [].
Other Applications
Beyond the aforementioned areas, ferrous ammonium sulfate hexahydrate finds applications in various other scientific research fields, including:
Ferrous ammonium sulfate hexahydrate, commonly known as Mohr's salt, is an inorganic compound with the formula . It appears as pale green or blue-green crystals and is odorless. This compound is classified as a double salt, containing both ferrous ions () and ammonium ions (). Its molecular weight is approximately 392.14 g/mol, and it has a melting point of around 100 °C, where it decomposes. Ferrous ammonium sulfate hexahydrate is soluble in water, with a solubility of about 269 g/L at 20 °C, and exhibits a slightly acidic pH (2.5-4.0) in solution .
This oxidation reaction is significant in analytical chemistry, where ferrous ammonium sulfate hexahydrate is used as a standard for titrations involving oxidizing agents. Additionally, it can react with bases to form insoluble hydroxides:
This reaction produces ferrous hydroxide, which precipitates out of solution.
Ferrous ammonium sulfate hexahydrate exhibits biological activity primarily due to its iron content. It serves as an iron supplement in medical applications for treating iron deficiency anemia. The compound acts as an iron ion donor, facilitating the formation of iron-sulfur clusters essential for various biological processes . In vitro studies have shown that it can support the growth of certain microorganisms by providing necessary iron for metabolic functions.
The synthesis of ferrous ammonium sulfate hexahydrate typically involves the crystallization from an aqueous solution containing equimolar amounts of ferrous sulfate and ammonium sulfate. The process can be summarized as follows:
- Preparation of Solutions: Dissolve equimolar amounts of ferrous sulfate and ammonium sulfate in water.
- Evaporation: Allow the solution to evaporate slowly at room temperature to encourage crystal formation.
- Crystallization: Once crystals appear, they can be collected by filtration.
- Drying: Wash the crystals with cold distilled water and dry them between filter papers .
Ferrous ammonium sulfate hexahydrate has diverse applications across various fields:
- Analytical Chemistry: It is widely used as a primary standard for titrations due to its stability against oxidation.
- Radiation Dosimetry: Employed in Fricke dosimeters for measuring high doses of gamma rays.
- Agriculture: Utilized as a micronutrient fertilizer to address iron deficiency in plants.
- Photography: Used in some photographic processes due to its light sensitivity properties .
Studies on the interactions of ferrous ammonium sulfate hexahydrate focus on its behavior in different chemical environments. For instance, its stability in acidic conditions helps prevent oxidation to ferric ions, which can interfere with analytical results. Additionally, research indicates that the presence of complexing agents can influence its solubility and reactivity .
Similar Compounds: ComparisonCompound Name Formula Unique Features Ammonium Iron(II) Sulfate Stable against oxidation; used in titrations Ferrous Sulfate More prone to oxidation; no ammonium component Ferric Ammonium Sulfate Contains ferric ions; used for different applications Potassium Ferricyanide Used primarily in photography; different chemistry
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ammonium Iron(II) Sulfate | Stable against oxidation; used in titrations | |
| Ferrous Sulfate | More prone to oxidation; no ammonium component | |
| Ferric Ammonium Sulfate | Contains ferric ions; used for different applications | |
| Potassium Ferricyanide | Used primarily in photography; different chemistry |
The presence of both ferrous and ammonium ions in ferrous ammonium sulfate hexahydrate allows it to function effectively as an iron source while maintaining stability against oxidation, making it particularly valuable in analytical applications .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







